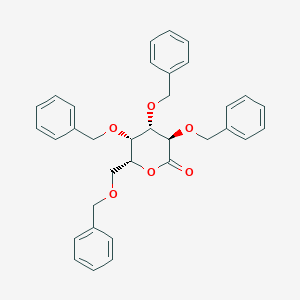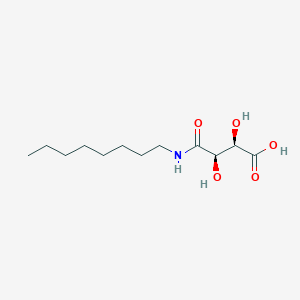
2,6-Dichloro-4-(2-(4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)-1-((trimethylsilyl)oxy)ethyl)benzeneamine
Übersicht
Beschreibung
Cetrorelixacetat ist ein synthetisches Dekapeptid und ein Gonadotropin-Releasing-Hormon (GnRH)-Antagonist. Es wird hauptsächlich in der assistierten Reproduktion eingesetzt, um vorzeitige Luteinisierungshormon-Schübe zu hemmen und so eine vorzeitige Ovulation zu verhindern . Diese Verbindung wird auch wegen ihres Potenzials zur Behandlung hormonabhängiger Krebserkrankungen und gutartiger gynäkologischer Erkrankungen untersucht .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cetrorelixacetat erfolgt mittels Festphasenpeptidsynthese (SPPS). Der Prozess beginnt mit der Beladung des ersten geschützten Aminosäure-Bausteins, Fmoc-D-Alanin, an ein säureempfindliches Harz . Die Fmoc-Gruppe wird dann abgespalten, und das Zwischenprodukt wird mit den erforderlichen Aminosäuren unter Verwendung geeigneter Kupplungsreagenzien umgesetzt. Die Sequenz der Aminosäuren umfasst Fmoc-D-Alanin, Fmoc-L-Prolin, Fmoc-D-Arginin (Pbf), Fmoc-L-Leucin, Fmoc-D-Citrullin, Fmoc-O-tert-Butyl-L-Tyrosin, Fmoc-O-tert-Butyl-L-Serin, D-3-(3′-Pyridyl)-D-Alanin, Fmoc-D-4-Chlorphenylalanin und N-Acetyl-D-3-(2-Naphthyl)alanin . Das geschützte Peptid-Zwischenprodukt wird dann vom Harz abgespalten, und die Schutzgruppen der Seitenketten werden abgespalten, um Cetrorelix-Trifluoracetat zu erhalten. Dieses Zwischenprodukt wird durch Flashchromatographie gereinigt und durch eine Salzaustauschmethode in Cetrorelixacetat umgewandelt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cetrorelixacetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reinigungsmethoden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cetrorelix acetate involves solid-phase peptide synthesis (SPPS). The process begins with the loading of the first protected amino acid, Fmoc-D-Alanine, onto an acid-sensitive resin . The Fmoc group is then deprotected, and the intermediate is coupled with the required amino acids using suitable coupling agents. The sequence of amino acids includes Fmoc-D-alanine, Fmoc-L-proline, Fmoc-D-arginine (Pbf), Fmoc-L-leucine, Fmoc-D-citrulline, Fmoc-O-tert-butyl-L-tyrosine, Fmoc-O-tert-butyl-L-serine, D-3-(3′-pyridyl)-D-alanine, Fmoc-D-4-chlorophenylalanine, and N-acetyl-D-3-(2-naphthyl)alanine . The protected peptide intermediate is then cleaved from the resin, and the side chain protecting groups are deprotected to yield cetrorelix trifluoroacetate. This intermediate is purified by flash chromatography and converted to cetrorelix acetate by a salt exchange method .
Industrial Production Methods: Industrial production of cetrorelix acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: Cetrorelixacetat unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen während seiner Synthese. Unter normalen physiologischen Bedingungen unterliegt es typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Kupplungsreagenzien: Phosgen, Carbonyldiimidazol (CDI), Hydroxybenzotriazol (HOBt) und andere.
Abspaltungsreagenzien: Trifluoressigsäure (TFA), Thioanisol, p-Kresol und Wasser.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Cetrorelixacetat selbst, wobei Zwischenprodukte geschützte Peptid-Zwischenprodukte und Cetrorelix-Trifluoracetat umfassen .
Wissenschaftliche Forschungsanwendungen
Cetrorelixacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Peptidsynthese-Studien verwendet.
Medizin: Wird in der assistierten Reproduktionstechnologie eingesetzt, um eine vorzeitige Ovulation zu verhindern.
Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Fruchtbarkeitsbehandlungen eingesetzt.
5. Wirkmechanismus
Cetrorelixacetat entfaltet seine Wirkung, indem es an den Gonadotropin-Releasing-Hormon-Rezeptor bindet und als potenter Inhibitor der Gonadotropinsekretion wirkt . Es konkurriert mit natürlichem GnRH um die Bindung an Membranrezeptoren auf Hypophysenzellen und steuert so die Freisetzung von Luteinisierungshormon und follikelstimulierendem Hormon in dosisabhängiger Weise . Diese Hemmung verhindert eine vorzeitige Ovulation und reguliert die Spiegel der reproduktiven Hormone .
Wirkmechanismus
Cetrorelix acetate is compared with other GnRH antagonists such as ganirelix and degarelix . Unlike GnRH agonists, which initially stimulate gonadotropin release before inhibiting it, GnRH antagonists like cetrorelix acetate provide immediate suppression of gonadotropin release . This results in a shorter duration of treatment and fewer side effects . Cetrorelix acetate is unique in its high potency and specific inhibition of GnRH, making it a preferred choice in assisted reproductive technology .
Vergleich Mit ähnlichen Verbindungen
Cetrorelixacetat wird mit anderen GnRH-Antagonisten wie Ganirelix und Degarelix verglichen . Im Gegensatz zu GnRH-Agonisten, die die Gonadotropin-Freisetzung zunächst stimulieren, bevor sie sie hemmen, sorgen GnRH-Antagonisten wie Cetrorelixacetat für eine sofortige Unterdrückung der Gonadotropin-Freisetzung . Dies führt zu einer kürzeren Behandlungsdauer und weniger Nebenwirkungen . Cetrorelixacetat ist einzigartig in seiner hohen Potenz und spezifischen Hemmung von GnRH, was es zu einer bevorzugten Wahl in der assistierten Reproduktionstechnologie macht .
Ähnliche Verbindungen:
- Ganirelix
- Degarelix
- Abarelix
Eigenschaften
IUPAC Name |
2,6-dichloro-4-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]-1-trimethylsilyloxyethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37Cl2N3O4Si/c1-31-21-8-7-17(24(32-2)25(21)33-3)15-29-9-11-30(12-10-29)16-22(34-35(4,5)6)18-13-19(26)23(28)20(27)14-18/h7-8,13-14,22H,9-12,15-16,28H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWAQHYDTXOLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O[Si](C)(C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N3O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909117 | |
| Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104672-12-0 | |
| Record name | Xinchaunling | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XC-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AV2H4Z1KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)





